3-(3-Methoxyphenyl)prop-2-ynoic acid
Description
3-(3-Methoxyphenyl)prop-2-ynoic acid is a propiolic acid derivative featuring a methoxy-substituted phenyl group at the propargyl position. This compound is of interest in medicinal chemistry and materials science due to its acetylene moiety, which enables click chemistry and conjugation reactions.
Properties
IUPAC Name |
3-(3-methoxyphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFBXNPPDCQFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325007 | |
| Record name | 3-(3-Methoxyphenyl)prop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-89-8 | |
| Record name | NSC408179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Methoxyphenyl)prop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxyphenyl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Propargyl Alcohol: The aldehyde group of 3-methoxybenzaldehyde is subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting propargyl alcohol is then oxidized to form the corresponding propargylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Purification: The final product, this compound, is purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The purification steps are also scaled up, often involving advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The alkyne group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Addition: Halogens (e.g., bromine), hydrogen gas, or other electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Addition: Formation of dihalides or hydrogenated products.
Scientific Research Applications
3-(3-Methoxyphenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyne moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Reactivity Comparisons
- Acidity : The acetylene moiety in propiolic acids generally increases acidity compared to saturated carboxylic acids. Substituents like the methoxy group (electron-donating) may slightly reduce acidity relative to electron-withdrawing groups (e.g., methoxycarbonyl in ’s analog) .
- Solubility : The methoxycarbonyl analog (C11H8O4) is expected to exhibit higher aqueous solubility than the parent compound due to its polar ester group. In contrast, the thiophene-containing analog (C8H6O2S) may favor organic solvents .
- Synthetic Utility : The BOC-protected azetidine derivative () is tailored for controlled deprotection in peptide coupling, whereas the oxolane-containing analog () could serve as a chiral building block in asymmetric synthesis .
Biological Activity
3-(3-Methoxyphenyl)prop-2-ynoic acid, also known as 3MPCA, is a compound belonging to the class of cinnamic acids. This article explores its biological activities, synthesis methods, and potential applications in medicine based on diverse research findings.
Chemical Structure and Properties
3MPCA features a methoxy group attached to a phenyl ring and a triple bond in its prop-2-ynoic acid structure. Its chemical formula is , and it exhibits properties characteristic of phenolic compounds, which are known for their diverse biological activities.
1. Anti-Angiogenic Activity
Recent studies have highlighted the anti-angiogenic properties of 3MPCA. A notable investigation utilized the chorioallantoic membrane (CAM) model to assess its efficacy in inhibiting angiogenesis induced by basic fibroblast growth factor (b-FGF). The results demonstrated that 3MPCA significantly reduced endothelial cell growth in a dose-dependent manner:
| Dose (ng) | Endothelial Cell Growth Inhibition (%) |
|---|---|
| 30 | 41.7 |
| 60 | 83 |
The compound showed comparable effectiveness to celecoxib, a known anti-inflammatory drug, suggesting its potential as an anti-cancer agent with lower toxicity profiles .
2. COX-2 Inhibition
3MPCA has been reported to possess stronger COX-2 inhibitory activity than aspirin. This property is crucial as COX-2 inhibitors are often explored for their roles in cancer prevention and treatment. The relationship between COX-2 inhibition and angiogenesis further supports the therapeutic potential of 3MPCA in oncology .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Condensation : This method involves the reaction of a substituted phenyl compound with an appropriate aldehyde or ketone under basic conditions, often enhanced by microwave irradiation to improve yield .
- Ultrasound-Assisted Synthesis : Recent advancements suggest using ultrasound irradiation to facilitate the condensation reaction, leading to higher yields and shorter reaction times.
Toxicity Predictions
Toxicity assessments using predictive models indicate that the LD50 (lethal dose for 50% of the population) for 3MPCA is approximately 1772 mg/kg. It is classified as having low toxicity but requires caution regarding potential hepatotoxicity upon oral consumption .
Case Studies and Research Findings
- Anti-Angiogenesis Study : A study conducted on embryonated chicken eggs demonstrated that treatment with 3MPCA at dosages of 30 and 60 ng effectively inhibited neovascularization, indicating its potential role in cancer therapy .
- Molecular Docking Studies : Computational studies have suggested that the molecular interactions of 3MPCA with target proteins may enhance its biological activity, providing a basis for further pharmacological investigations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
